molecular formula C11H12N4O2 B7761303 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306758-61-2

3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B7761303
CAS No.: 306758-61-2
M. Wt: 232.24 g/mol
InChI Key: JDRWRQALETZBHG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 879471-37-1) is a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. Its core structure incorporates both a pyrazole ring and a carbohydrazide functional group, which are recognized as important pharmacophores in the development of biologically active molecules . This compound serves as a versatile scaffold for the synthesis of novel derivatives with diverse therapeutic potentials. Research indicates that pyrazole carbohydrazide derivatives exhibit a wide spectrum of biological activities, including significant antitumor properties . Specifically, related pyrazole-5-carbohydrazide derivatives have been investigated as inducers of autophagy in A549 lung cancer cells, demonstrating a time- and dose-dependent inhibition of cell proliferation . Beyond oncology, the structural motif is found in compounds explored for other applications such as anticonvulsant and antimicrobial effects . The presence of the carbohydrazide group makes it a suitable precursor for generating more complex molecules, such as hydrazone derivatives by condensation with various aldehydes, which are often pursued in the search for new enzyme inhibitors and therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-7(10)8-6-9(15-14-8)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRWRQALETZBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328073
Record name 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879471-37-1, 306758-61-2
Record name 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID801328073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide

Established Synthetic Pathways for the Pyrazole-5-carbohydrazide Core Structure

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several reliable methods for its construction. The synthesis of the pyrazole-5-carbohydrazide core, as seen in 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, can be achieved through various established strategies.

Cyclocondensation Approaches

A prevalent and classic method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. For the synthesis of this compound, a plausible precursor would be a 1-(2-methoxyphenyl)-1,3,5-tricarbonyl derivative or a related β-ketoester.

The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. A closely related synthesis involves the reaction of 1-(2′-hydroxyphenyl)-3-(2′′-methoxyphenyl) propane-1,3-dione with hydrazine hydrate (B1144303) in refluxing absolute ethanol (B145695) to yield 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. researchgate.netnih.gov This demonstrates the viability of using substituted 1,3-dicarbonyl compounds to introduce the desired aryl group at the 3-position of the pyrazole ring.

Hydrazinolysis of Pyrazole Carboxylate Esters

A common and efficient method for the preparation of carbohydrazides is the hydrazinolysis of the corresponding esters. researchgate.netrdd.edu.iq This two-step approach first involves the synthesis of a pyrazole-5-carboxylate ester, followed by its reaction with hydrazine hydrate.

The initial synthesis of the pyrazole ester can be accomplished through the cyclocondensation of a substituted ethyl-2,4-dioxobutanoate derivative with hydrazine hydrate in a suitable solvent like glacial acetic acid. nih.gov For the target molecule, the synthesis would commence with the reaction of diethyl oxalate (B1200264) and 2-methoxyacetophenone (B1211565) in the presence of a base such as sodium ethoxide to form ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate. This intermediate would then be cyclized with hydrazine hydrate to yield ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate.

The subsequent hydrazinolysis is typically carried out by refluxing the pyrazole ester with an excess of hydrazine hydrate in an alcoholic solvent. researchgate.netchemicaljournal.org The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the desired this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov Various MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comorientjchem.org

A general four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves the reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. nih.gov While this specific reaction leads to a fused pyrazole system, the underlying principles can be adapted for the synthesis of the pyrazole-5-carbohydrazide core. For instance, a one-pot reaction involving a β-ketoester, a hydrazine, and a suitable three-carbon component could potentially lead to the formation of the desired pyrazole ring with a carboxylate precursor at the 5-position, which can then be converted to the carbohydrazide (B1668358).

Strategic Derivatization of this compound

The carbohydrazide functional group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Synthesis of N'-Substituted Hydrazone Derivatives

One of the most common and straightforward derivatizations of carbohydrazides is their conversion to N'-substituted hydrazones. This is typically achieved through the condensation reaction with aldehydes or ketones. nih.gov

The reaction of this compound with various aromatic and heteroaromatic aldehydes or ketones leads to the formation of the corresponding N'-substituted hydrazone derivatives. mdpi.comnih.gov This reaction is generally carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., concentrated HCl) or base. nih.govcardiff.ac.uk

The resulting hydrazones possess a characteristic azomethine (-N=CH-) group. The reaction is versatile, and a wide range of substituted aromatic and heteroaromatic aldehydes and ketones can be employed to generate a library of derivatives. For instance, the condensation with isatin (B1672199) has been reported for a similar pyrazole carbohydrazide, yielding the corresponding N'-(2-oxoindolin-3-ylidene) derivative. nih.govcardiff.ac.uk

The synthesis of these hydrazone derivatives is often confirmed by spectroscopic methods such as IR and NMR. The IR spectra typically show the appearance of a C=N stretching band and the retention of the amide C=O and N-H stretching bands. rdd.edu.iq In the ¹H NMR spectra, a characteristic signal for the azomethine proton (-N=CH-) appears, confirming the formation of the hydrazone. chemicaljournal.org

Below are some examples of N'-substituted hydrazone derivatives that can be synthesized from this compound:

Aldehyde/Ketone ReactantResulting Hydrazone Derivative
BenzaldehydeN'-benzylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
2-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
IsatinN'-(2-oxoindolin-3-ylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
2-FuraldehydeN'-(2-furylmethylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Mechanistic Aspects of Hydrazone Formation

The carbohydrazide functional group (-CONHNH₂) is readily transformed into a hydrazone by condensation with aldehydes or ketones. This reaction is fundamental for creating extended conjugated systems and linking the pyrazole core to other pharmacophores. The reaction of this compound with an aldehyde or ketone proceeds via a well-established mechanism.

The process is typically catalyzed by a small amount of acid. The mechanism commences with the protonation of the carbonyl oxygen of the aldehyde or ketone, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the terminal, more nucleophilic nitrogen atom (-NH₂) of the carbohydrazide performs a nucleophilic attack on the activated carbonyl carbon. This attack forms a tetrahedral intermediate known as a carbinolamine. The reaction concludes with the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate, resulting in the formation of a stable C=N double bond, characteristic of the hydrazone product, N'-[substituted-methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide.

This transformation is illustrated in the following reaction scheme:

Scheme 1: General Mechanism of Hydrazone Formation

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon.

Nucleophilic Attack: The primary amine of the hydrazide attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen.

Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the C=N double bond.

Research on structurally similar compounds, such as 1,3-diphenyl-4-(2-methoxyphenyl)-pyrazole-5-carbohydrazide, confirms that condensation with various aryl aldehydes proceeds efficiently to yield the corresponding N-arylidene carbohydrazides. nih.gov

Cyclization Reactions to Fused Heterocyclic Systems

The carbohydrazide moiety is a valuable precursor for the construction of various five-membered heterocyclic rings. These cyclization reactions significantly modify the properties of the parent molecule, often leading to compounds with distinct biological or physical characteristics.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most common transformations of carbohydrazides is their conversion into 1,3,4-oxadiazoles. Several synthetic strategies can be employed to effect this cyclization.

A prevalent method involves the reaction of the carbohydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) or an orthoester, followed by cyclodehydration. For instance, reacting this compound with an aromatic acid chloride would first yield a 1,2-diacylhydrazine intermediate. This intermediate can then be cyclized to the corresponding 2,5-disubstituted 1,3,4-oxadiazole using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.govorganic-chemistry.org

Another efficient route is the oxidative cyclization of the corresponding hydrazone derivatives. Treatment of an N'-arylidenecarbohydrazide (formed as described in section 2.2.1.2) with an oxidizing agent such as chloramine-T, ferric chloride, or iodine can directly yield the 1,3,4-oxadiazole ring. impactfactor.org This method provides a direct conversion from the hydrazone to the fused heterocyclic system.

The following table summarizes common reagents used for this transformation, based on studies of related carbohydrazides. nih.govorganic-chemistry.orgnih.gov

PrecursorReagent(s)Product
Carbohydrazide1. R'COCl2. POCl₃, heat2-(R')-5-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole
CarbohydrazideHC(OEt)₃, heat2-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole
N'-ArylidenecarbohydrazideChloramine-T or I₂2-(Aryl)-5-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole
Exploration of 1,2,3-Triazole Linkages

The formation of a 1,2,3-triazole ring linked to the pyrazole core represents a powerful strategy for creating complex heterocyclic systems. The most prominent method for achieving this is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". beilstein-journals.org

To link a 1,2,3-triazole to the 5-position of the pyrazole, the carbohydrazide group of this compound must first be converted into either an azide (B81097) or an alkyne.

Pathway via Pyrazole-Azide: The carbohydrazide can be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be converted to an acyl chloride and subsequently reacted with sodium azide to form an acyl azide. A Curtius rearrangement followed by hydrolysis would yield an aminopyrazole. Diazotization of the aminopyrazole would then furnish the required pyrazolyl azide. This azide can then be reacted with a terminal alkyne in the presence of a Cu(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole.

Pathway via Pyrazole-Alkyne: Alternatively, the pyrazole core could be functionalized with an alkyne. However, converting the carbohydrazide at the 5-position into an alkyne is a multi-step and less direct process.

The CuAAC reaction is highly efficient and regioselective, making it a preferred method for constructing such hybrid molecules. beilstein-journals.org

Chemical Modifications at the Pyrazole N1 Position

The pyrazole ring contains an acidic N-H proton at the N1 position, which can be readily substituted. This site allows for the introduction of various alkyl or aryl groups, significantly influencing the compound's solubility, lipophilicity, and biological interactions.

N-alkylation or N-arylation is typically achieved by reacting the 1H-pyrazole with an appropriate electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an aryl halide, in the presence of a base. The base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N), deprotonates the pyrazole N1 nitrogen, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophile in a standard Sₙ2 or SₙAr reaction to yield the N1-substituted product.

Studies on analogous 3-aryl-1H-pyrazole-5-carbohydrazide systems have demonstrated the successful synthesis of a series of 1-arylmethyl derivatives using this approach. nih.gov The reaction conditions are generally mild and provide good yields of the desired products.

Table of N1-Functionalization Reactions

Electrophile Base Solvent Product
Methyl Iodide K₂CO₃ DMF 1-Methyl-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Benzyl Bromide NaH THF 1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
4-Fluorobenzoyl Chloride Et₃N CH₂Cl₂ 1-(4-Fluorobenzoyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Transformations on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group offers sites for further chemical modification. The methoxy (B1213986) group (-OCH₃) is a key functional handle.

A common transformation is the cleavage of the methyl ether to yield a phenol. This demethylation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing the free phenol, 3-(2-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide. The synthesis of the related 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole has been reported, indicating the stability of the pyrazole core under conditions that can affect such functional groups. nih.govresearchgate.net

Additionally, the aromatic ring of the 2-methoxyphenyl moiety is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The methoxy group is an ortho-, para-director. Given that the para position is occupied by the pyrazole linkage, substitution would be directed to the ortho position (relative to the methoxy group) or the other available positions on the ring, depending on steric hindrance.

Functionalization of the Carbohydrazide Amide Nitrogen

The carbohydrazide group contains two nitrogen atoms: the amide nitrogen (adjacent to the carbonyl) and the terminal amine nitrogen. While the terminal nitrogen is more nucleophilic and is the primary site of reaction for hydrazone formation, the amide nitrogen can also participate in chemical transformations.

Acylation of the amide nitrogen can occur under certain conditions. For example, reaction with a highly reactive acylating agent in the presence of a strong base could lead to N-acylation. Research on related pyrazole-4-carbohydrazides has shown that intramolecular benzoyl migration can occur, indicating that the amide nitrogen can be functionalized. researchgate.net

Furthermore, the amide N-H proton is weakly acidic and can be deprotonated. This allows for reactions such as sulfonylation. The reaction of pyrazole-5-carbohydrazides with sulfonyl chlorides can lead to the formation of N-sulfonylphenyl-1H-pyrazole-5-carboxamides, which are of interest in medicinal chemistry. rsc.org These reactions typically require a base to facilitate the nucleophilic attack of the amide nitrogen on the sulfur atom of the sulfonyl chloride.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional NMR spectra, a complete structural assignment of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for this compound are assigned based on established chemical shift ranges and data from analogous structures.

Aromatic Protons: The spectrum is expected to show a complex multiplet region between δ 6.9 and 8.0 ppm. The four protons of the 2-methoxyphenyl group will appear as distinct multiplets due to their ortho, meta, and para relationships. The single proton on the pyrazole (B372694) ring (H-4) is anticipated to resonate as a singlet, typically in the range of δ 7.2–7.7 ppm. beilstein-journals.org

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected to appear in the upfield region, typically around δ 3.8-3.9 ppm.

Hydrazide and Pyrazole NH Protons (-CONHNH₂, -NH): The protons of the hydrazide and pyrazole nitrogen atoms are exchangeable and often appear as broad singlets. The pyrazole N-H proton can be observed at a downfield chemical shift, potentially between δ 7.9 and 13.0 ppm, depending on the solvent and concentration. beilstein-journals.org The carbohydrazide (B1668358) group has two distinct sets of protons: the -NH- proton and the terminal -NH₂ protons. These typically appear as broad singlets, with the -NH- proton resonating further downfield (e.g., ~δ 9.7 ppm) and the -NH₂ protons appearing more upfield (e.g., ~δ 4.6 ppm), though these positions are highly solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole N-H7.9 - 13.0Broad Singlet
Aromatic C-H (Phenyl & Pyrazole)6.9 - 8.0Multiplets & Singlet
Hydrazide -CONH-~9.7Broad Singlet
Hydrazide -NH₂~4.6Broad Singlet
Methoxy -OCH₃3.8 - 3.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Determination

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the key resonances can be predicted. researchgate.net

Carbonyl Carbon (C=O): The carbohydrazide carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 158–165 ppm.

Pyrazole Ring Carbons (C-3, C-4, C-5): The three carbon atoms of the pyrazole ring will have distinct chemical shifts. C-3 and C-5, being attached to nitrogen atoms and substituents, will appear downfield (e.g., δ 140–155 ppm), while C-4 will be more shielded, appearing around δ 105–110 ppm.

Methoxyphenyl Ring Carbons: The six carbons of the 2-methoxyphenyl ring will resonate in the aromatic region (δ 110–160 ppm). The carbon atom directly attached to the oxygen of the methoxy group (C-2') will be the most deshielded in this system, appearing near δ 157 ppm, while the carbon attached to the pyrazole ring (C-1') will also be downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and will appear upfield, typically around δ 55–56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O158 - 165
Aromatic C-O (Methoxyphenyl)~157
Pyrazole C-3 & C-5140 - 155
Aromatic C-H & C-C (Phenyl)110 - 132
Pyrazole C-4105 - 110
Methoxy -OCH₃55 - 56

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment

To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are essential. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between adjacent protons on the methoxyphenyl ring, allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. rsc.org This technique is crucial for definitively assigning the carbon signals for each protonated carbon, such as the pyrazole C-4 and the various C-H carbons of the methoxyphenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. rsc.org This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations would include:

The methoxy protons (-OCH₃) to the C-2' carbon of the phenyl ring.

The pyrazole H-4 proton to the C-3 and C-5 carbons of the pyrazole ring.

Protons on the methoxyphenyl ring to the C-3 of the pyrazole ring, confirming the connection point.

The hydrazide -NH- proton to the carbonyl carbon (C=O) and the pyrazole C-5.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for its functional groups.

Characteristic Absorption Bands for Key Functional Groups

The infrared (IR) spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The N-H stretching vibrations from the pyrazole and hydrazide groups are expected in the 3100–3400 cm⁻¹ region. The -NH₂ group of the hydrazide typically shows two distinct bands (symmetric and asymmetric stretching).

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) of the carbohydrazide group is expected to be prominent in the spectrum, typically appearing around 1640–1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and phenyl rings will appear in the 1450–1620 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group on the phenyl ring is expected to produce a strong band around 1240–1260 cm⁻¹ (asymmetric) and a weaker one near 1020-1040 cm⁻¹ (symmetric).

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Pyrazole & Hydrazide N-HStretch3100 - 3400
Aromatic C-HStretch3000 - 3100
Carbonyl C=OStretch (Amide I)1640 - 1680
Pyrazole & Phenyl C=N / C=CStretch1450 - 1620
N-HBend (Amide II)1520 - 1570
Aryl-O-CH₃Asymmetric Stretch1240 - 1260

Spectroscopic Signatures of Tautomeric Forms

1H-pyrazoles substituted at the 3(5) position can exist in two annular tautomeric forms, where the single proton resides on either N-1 or N-2. beilstein-journals.orgfu-berlin.de This equilibrium is influenced by the nature of the substituents, the solvent, and the physical state. nih.gov In the case of this compound, two tautomers are possible: one with the 2-methoxyphenyl group at position 3 and one with it at position 5 relative to the N-H proton.

Vibrational spectroscopy can offer insights into this tautomerism. The precise positions of the N-H and C=N stretching bands can be sensitive to the electronic distribution within the pyrazole ring, which differs between the two tautomers. nih.gov A detailed analysis, often supported by computational calculations, might reveal the presence of the predominant tautomer or a mixture of both in a given state by observing distinct or broadened absorption bands corresponding to the different vibrational modes of each form. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have been employed to determine a range of its properties. These calculations are often performed using hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results. acu.edu.in

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is performed by finding the minimum energy conformation on the potential energy surface. For this compound, this optimization is conducted in both the gaseous phase (an isolated molecule) and in various solvents to account for environmental effects.

The optimized structure reveals that the molecule is not perfectly planar. The pyrazole (B372694) and methoxyphenyl rings are twisted with respect to each other, which can be quantified by the dihedral angle between them. acu.edu.in For similar structures, the pyrazole ring has been found to be nearly coplanar with an attached methoxyphenyl ring, exhibiting a small dihedral angle. acu.edu.in The carbohydrazide (B1668358) group also adopts a specific conformation to minimize steric hindrance and maximize stabilizing intramolecular interactions. The optimized geometrical parameters, such as bond lengths and angles, are generally in good agreement with experimental data from X-ray crystallography for related compounds. acu.edu.in

ParameterCalculated Value (Gas Phase)Description
C=O Bond Length~1.23 ÅCarbonyl bond in the carbohydrazide group
N-N Bond Length (pyrazole)~1.36 ÅNitrogen-nitrogen bond within the pyrazole ring
C-N Bond Length (hydrazide)~1.35 ÅCarbon-nitrogen bond in the carbohydrazide moiety
Dihedral Angle (Pyrazole-Phenyl)~3.8° - 74.8°Angle between the planes of the pyrazole and methoxyphenyl rings

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. schrodinger.com For pyrazole-carboxamide derivatives, the HOMO is often delocalized over the phenyl and pyrazole moieties, while the LUMO may be localized on other parts of the molecule, facilitating intramolecular charge transfer upon excitation. jcsp.org.pk The energy gap can be calculated from the energies of the HOMO and LUMO and provides insight into the molecule's stability and reactivity. jcsp.org.pk

ParameterCalculated Energy (eV)
EHOMO-5.44
ELUMO-1.21
Energy Gap (ΔE)4.23

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

Typically, regions with a negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like the oxygen of the carbonyl group and the nitrogen atoms of the pyrazole ring. nih.gov Conversely, regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are usually located around hydrogen atoms, particularly the N-H protons of the hydrazide group. nih.gov Green areas represent regions of neutral potential. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals.

Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes can be compared with experimental spectroscopic data to confirm the molecular structure.

For this compound, key vibrational modes include the N-H stretching of the pyrazole and carbohydrazide groups, the C=O stretching of the carbohydrazide, and various C-H and C=N stretching modes of the aromatic rings. nih.govresearchgate.net The N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹, while the strong C=O stretching mode is expected in the 1670-1690 cm⁻¹ region. nih.gov Comparing the computed spectrum with the experimental one allows for a precise assignment of the observed spectral bands. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch (Carbohydrazide)~33363316 - 3339
N-H Stretch (Pyrazole)~32323200 - 3500
C-H Stretch (Aromatic)~31163000 - 3100
C=O Stretch~16841674 - 1691
C=N Stretch~16061547 - 1612

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. fraserlab.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

For this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule can adopt various shapes due to the rotation around single bonds, and MD allows for the sampling of these different conformations. nih.gov Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD simulations can explicitly model solvation effects. This provides a more realistic understanding of how the solvent influences the molecule's structure and dynamics, which is crucial for predicting its behavior in a biological or chemical environment. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. This simulation provides insights into the binding energetics, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. While extensive research exists on the docking of various pyrazole derivatives against numerous biological targets, specific published molecular docking studies detailing the interactions of this compound were not identified in a comprehensive search of available literature. The following sections describe the principles and methodologies of such studies as they would be applied to this compound.

The primary goal of molecular docking is to predict how a ligand like this compound fits into the active site of a biological target and to estimate the strength of this interaction, known as binding affinity. The binding mode refers to the specific three-dimensional pose (orientation and conformation) the ligand adopts within the binding pocket. Binding affinity is typically quantified by a scoring function, which calculates a value, often expressed in kcal/mol, representing the free energy of binding. A lower (more negative) value indicates a more stable complex and higher predicted affinity.

For pyrazole-containing compounds, studies have explored their potential as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), receptor tyrosine kinases, and protein kinases. researchgate.net A hypothetical docking study for this compound would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant protein target. The results would typically be presented in a table summarizing the predicted binding affinities against a panel of potential targets.

Table 1: Hypothetical Docking Scores for this compound Against Various Biological Targets
Biological Target (PDB ID)Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Cyclooxygenase-2 (COX-2)-9.5250 nM
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-8.8750 nM
Aurora A Kinase-8.21.5 µM
Cyclin-Dependent Kinase 2 (CDK2)-7.92.8 µM

Note: The data presented in this table is illustrative and hypothetical. It serves as an example of how results from a molecular docking study would be displayed. Specific computational studies for this compound were not found.

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are crucial for stabilizing the ligand's pose and are fundamental to its biological activity. Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the pyrazole and carbohydrazide moieties) and acceptors (like the carbonyl oxygen). These are highly directional and significant for binding specificity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking: Aromatic rings, like the methoxyphenyl group, can stack with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

In studies of related pyrazole derivatives, interactions with key residues like Arginine (Arg) and Tyrosine (Tyr) within the COX-2 active site have been noted. researchgate.net For this compound, one could predict that the carbohydrazide group would be a primary site for hydrogen bonding, while the methoxyphenyl and pyrazole rings would engage in hydrophobic and aromatic interactions. Analysis of the binding site characteristics involves mapping its shape, volume, and electrostatic potential to understand what makes it a suitable target for this specific ligand.

Table 2: Hypothetical Interacting Residues for this compound in a Target Binding Site (e.g., COX-2)
Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Carbohydrazide -C=OArg120Hydrogen Bond2.9
Carbohydrazide -NH-NH2Tyr355Hydrogen Bond3.1
2-Methoxyphenyl RingLeu352Hydrophobic3.8
Pyrazole RingHis90Pi-Pi Stacking4.2

Note: This table is a hypothetical representation used to illustrate the types of interactions that molecular docking studies identify. The residues and distances are based on known interactions of similar compounds and are not from specific research on this compound.

Biological Activities and Mechanistic Insights in Vitro Studies of 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives

In Vitro Anticancer Activity

Derivatives of the pyrazole-5-carbohydrazide core structure have shown considerable promise as anticancer agents in laboratory settings. Their efficacy stems from multiple mechanisms, including direct cytotoxicity against cancer cells, halting their proliferation, and triggering programmed cell death pathways.

Inhibition of Cancer Cell Line Proliferation (e.g., A549, HepG-2, MCF-7)

A primary indicator of the anticancer potential of a compound is its ability to inhibit the growth and proliferation of cancer cells. Various derivatives of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have been evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG-2 (liver carcinoma), and MCF-7 (breast carcinoma).

Studies have shown that these compounds can exhibit potent antiproliferative activity. For instance, a series of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives demonstrated inhibitory effects on the growth of A549 lung cancer cells. researchgate.net Similarly, other pyrazole (B372694) derivatives have shown high inhibitory activities against K562 (leukemia), MCF-7, and A549 cells. semanticscholar.org One of the most active compounds, designated as 5b in a study, was found to be 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cells. semanticscholar.org

Fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, have also been investigated. One such compound, 4d, showed notable cytotoxic effects against A549, HepG2, and MCF-7 cell lines, with IC50 values of 2.33 µM, 0.14 µM, and 0.72 µM, respectively. ekb.eg Another class, 1,3,5-triazine-based pyrazole derivatives, also exhibited good anticancer activity against cell lines including MCF-7 and HepG2. rsc.org

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazole derivatives against various cancer cell lines.

Compound/Derivative ClassA549 (Lung) IC50 (µM)HepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine (Compound 4d)2.330.140.72 ekb.eg
1H-Benzofuro[3,2-c]pyrazole (Compound 5b)0.69Not Reported>50 semanticscholar.org
1,3,5-Trisubstituted-1H-pyrazole (Compound 10b)10.2Not Reported5.8 nih.gov
1,3,5-Trisubstituted-1H-pyrazole (Compound 10c)7.4Not Reported3.9 nih.gov

Induction of Apoptosis in Cancer Cells

Beyond inhibiting proliferation, a key mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. Pyrazole-5-carbohydrazide derivatives have been shown to trigger this process in cancer cells.

A study on 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives found that the most potent compound against A549 lung cancer cells also induced apoptosis. researchgate.netcapes.gov.br The apoptotic activity of pyrazole derivatives has been linked to the generation of reactive oxygen species (ROS) and the activation of caspase 3 signaling pathways in triple-negative breast cancer cells. nih.gov

Furthermore, research into 1,3,5-trisubstituted-1H-pyrazole derivatives has revealed their ability to target the anti-apoptotic protein Bcl-2. nih.govrsc.org By inhibiting Bcl-2, these compounds disrupt the balance of pro- and anti-apoptotic proteins within the cancer cell. This disruption leads to an increase in the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3, ultimately pushing the cell towards apoptosis. nih.gov Some of these derivatives were also found to induce DNA damage, further contributing to their cytotoxic effects. rsc.org

Enzyme Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be a valuable framework for designing inhibitors that target specific kinases involved in tumor growth and survival. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor development. ajpamc.com Consequently, it is a major target for cancer therapy. ajpamc.com Fused pyrazole derivatives have been identified as potential EGFR inhibitors. For instance, certain novel pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, with one compound showing an IC50 value of 0.06 μM. frontiersin.org Similarly, 1,3,5-triazine-based pyrazole derivatives have demonstrated potent inhibitory activity against EGFR-tyrosine kinase, with IC50 values as low as 229.4 nM. rsc.org Docking studies suggest these compounds bind effectively within the EGFR kinase domain, interacting with key amino acid residues. rsc.org

Sphingosine kinase (SphK) is another enzyme implicated in cancer, with its product, sphingosine-1-phosphate (S1P), promoting cell proliferation and survival. researchgate.net There are two main isoforms, SphK1 and SphK2. The pyrazole-5-carbohydrazide structure has been used to develop SphK inhibitors. A notable example is the optimization of the small-molecule inhibitor SKI-I (N'-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) which led to the identification of SKI-178, a SphK1-specific analog that is active in vitro. nih.gov The development of pyrazolylbenzimidazoles has also yielded compounds with effective inhibitory potential towards SphK1. researchgate.net

The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and inflammation and can play a role in cancer progression. Substituted pyrazolo[1,5-a]pyridines have been successfully synthesized and identified as inhibitors of p38 kinase, highlighting another avenue through which pyrazole-based compounds can exert their biological effects. nih.gov

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular functions and are a key target in cancer therapy. researchgate.net The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. nih.gov Pyrazole-carbohydrazide derivatives, particularly those incorporating an indole (B1671886) moiety, have been identified as inhibitors of tubulin polymerization. nih.gov

In one study, a series of indole-containing pyrazole-carbohydrazide derivatives were synthesized and evaluated for their biological activity. nih.gov The derivative labeled A18 emerged as a particularly potent agent, demonstrating significant antiproliferation efficacy and a notable ability to inhibit tubulin polymerization, with an effect comparable to the well-known inhibitor, Colchicine (B1669291). nih.gov Further investigation through cell scratch tests and confocal imaging revealed that compound A18 could impede cell migration and induce mitotic catastrophe in a manner similar to Colchicine. nih.gov Molecular docking simulations suggest that these compounds likely bind at the colchicine site of β-tubulin. nih.gov Another study identified a pyrazole derivative, compound 5b, as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. semanticscholar.org

These findings highlight the potential of the pyrazole-carbohydrazide scaffold in developing new agents that target microtubule dynamics. nih.govnih.gov

In Vitro Antimicrobial Activity

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for conferring a wide range of pharmacological properties, including antimicrobial activities. nih.gov Derivatives of this compound have been evaluated for their efficacy against various bacterial and fungal pathogens.

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, targeting metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govnih.gov A series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and tested against several bacterial strains. greenpharmacy.info Compounds with bromine, chlorine, fluorine, and nitro substitutions at the third and fifth positions generally showed enhanced antibacterial activity. greenpharmacy.info For instance, certain bromine-substituted compounds (BR-1 to BR-4) displayed the highest activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.info

Another study reported on imidazo-pyridine substituted pyrazole derivatives as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values under 1 μg/ml against several Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Similarly, newly designed pyrazole compounds have shown moderate activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml against both Gram-positive and Gram-negative strains by targeting DNA gyrase. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives against various bacterial strains.

Antibacterial Activity of Pyrazole Derivatives

Compound/DerivativeBacterial StrainActivity (MIC in μg/mL)Reference
Compound 3Escherichia coli (Gram-negative)0.25 nih.gov
Compound 4Streptococcus epidermidis (Gram-positive)0.25 nih.gov
Imidazo-pyridine substituted pyrazoles (18)Gram-negative strains<1 (MBC) nih.gov
Thiazolidinone-clubbed pyrazolesEscherichia coli16 nih.gov
Pyrazole-triazole hybrids (21)Gram-positive and Gram-negative strains10-15 nih.gov

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. Pyrazole derivatives have shown promise in this area, with several studies demonstrating their activity against various fungal pathogens, including Candida albicans. nih.govnih.gov

For example, one study found that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 2) was highly active against Aspergillus niger with a MIC of 1 μg/mL. nih.gov Another investigation into pyrazole thio-oxadiazole derivatives found that the parent compound exhibited a MIC of 250 µg/mL against C. albicans, which was four times more potent than the standard drug actidione. Furthermore, the compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide demonstrated a MIC of 62.5 μg/mL against C. albicans. nih.gov A series of 1,3,5-triphenyl-2-pyrazoline derivatives were also tested, with several compounds showing potency against C. albicans at a MIC of 50 μg/ml. researchgate.net

The table below presents the antifungal activity of various pyrazole derivatives.

Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeFungal PathogenActivity (MIC in μg/mL)Reference
Compound 2Aspergillus niger1 nih.gov
Pyrazole thio-oxadiazole (Parent compound 5)Candida albicans250
Methyl substituted derivative 6aAspergillus fumigatus125
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans62.5 nih.gov
1,3,5-triphenyl-2-pyrazoline derivatives (IV, V, VII, X, XV)Candida albicans50 researchgate.net

Enzyme Inhibition (Beyond Anticancer Targets)

Beyond their direct effects on cell structure and microbial viability, derivatives of this compound have been shown to inhibit specific enzymes involved in metabolic regulation.

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netnih.gov Pyrazole-based compounds have emerged as a promising scaffold for developing potent inhibitors of these enzymes. nih.gov

A novel series of pyrazole-phenyl semicarbazone derivatives exhibited excellent in vitro yeast α-glucosidase inhibition, with IC50 values ranging from 65.1 to 695.0 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). researchgate.net Another study on sulfonamide-based acyl pyrazoles found that all synthesized compounds were more potent against α-glucosidase than acarbose (IC50 = 35.1 ± 0.14 µM), with IC50 values in the range of 1.13 to 28.27 µM. frontiersin.org A hybrid compound containing 4H-pyrano[2,3-d]pyrimidine and 1H-1,2,3-triazole exhibited an IC50 of 45.63±1.14 μM against α-glucosidase. nih.gov

The following table summarizes the inhibitory activity of different pyrazole derivatives against α-glucosidase and α-amylase.

Glycosidase Inhibition by Pyrazole Derivatives

Compound/Derivative ClassEnzymeInhibitory Activity (IC50)Reference
Pyrazole-phenyl semicarbazonesα-Glucosidase65.1–695.0 μM researchgate.net
Sulfonamide-based acyl pyrazoles (5a)α-Glucosidase1.13 ± 0.06 µM frontiersin.org
(Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide (B1668358) (8m)α-Glucosidase5.00±0.10 μg/mL researchgate.net
(Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide (8m)α-Amylase15±0.35 μg/mL researchgate.net
Ethyl ester 8t (Hybrid compound)α-Glucosidase45.63±1.14 μM nih.gov
Ethyl ester 8m (Hybrid compound)α-Amylase103.63±1.13 μM nih.gov

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govnih.gov Pyrazole derivatives have been investigated as non-purine inhibitors of this enzyme.

Studies on 3,5‐diaryl‐4,5‐dihydro‐1H‐pyrazole carbaldehydes identified compounds with IC50 values for XO inhibition of 9.32 and 10.03 µM, which were more active than the standard drug allopurinol (B61711) (13.03 µM). nih.gov Research into thiazole‐5‐carboxylic acid derivatives also yielded a potent compound with an XO inhibitory activity IC50 value of 0.45 µM. nih.gov These studies indicate that the pyrazole scaffold can be effectively utilized to design potent inhibitors of xanthine oxidase. nih.govsemanticscholar.org

Carbonic Anhydrase Inhibition

The pyrazole scaffold, particularly when functionalized into carboxamide and sulfonamide derivatives, has been a subject of investigation for its role as a carbonic anhydrase (CA) inhibitor. unifi.it These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. nih.govresearchgate.net

Research into a series of pyrazole-based benzene (B151609) sulfonamides has identified potent inhibitors of several human carbonic anhydrase (hCA) isoforms, specifically hCA II, hCA IX, and hCA XII. nih.gov One derivative, 4-(3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzene sulfonamide, which contains the 2-methoxyphenyl moiety, was found to be a preferential inhibitor of the hCAXII isoform. nih.gov Other derivatives in the same study demonstrated potent, submicromolar inhibition against various isoforms. For instance, compound 4j was a highly effective inhibitor of hCAIX, while compound 4g strongly inhibited hCAXII. nih.gov This highlights the potential for developing isoform-selective inhibitors by modifying the pyrazole structure. nih.govmdpi.com

The inhibitory action of these compounds is attributed to the binding of the sulfonamide group to the zinc ion within the enzyme's active site, a mechanism shared by standard inhibitors like acetazolamide. researchgate.net

Table 1: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

Compound Target Isoform IC₅₀ (µM)
4e (a 2-methoxyphenyl derivative) hCA II 0.75 ± 0.13 nih.gov
4j hCA IX 0.15 ± 0.07 nih.gov
4g hCA XII 0.12 ± 0.07 nih.gov

| 4k | hCA II | 0.24 ± 0.18 nih.gov |

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathology of numerous diseases, making the development of novel antioxidant agents a key area of research. academicstrive.com Pyrazole derivatives have emerged as a promising class of compounds with significant antioxidant potential. academicstrive.comresearchgate.net Their activity is often evaluated through a variety of in vitro assays designed to measure their capacity to neutralize free radicals and reduce oxidant species.

Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is commonly measured using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. e3s-conferences.orgnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to quench the pre-formed ABTS radical cation. nih.gov

Studies on various pyrazole derivatives have consistently demonstrated their radical scavenging abilities. Phenyl-pyrazolone derivatives, including a compound featuring a 2-methoxyphenyl group, have been shown to possess antioxidant properties in DPPH assays. mdpi.com Furthermore, a series of dihydropyrazole-carbohydrazide derivatives, which are structurally related to the target compound, were found to exhibit antioxidant activity comparable to the standard antioxidant, ascorbic acid. mdpi.com The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton on the pyrazole ring. nih.gov

Table 2: Radical Scavenging Activity of Pyrazole Derivatives

Compound Class Assay Finding
Phenyl-pyrazolone with 2-methoxyphenyl group DPPH Displays antioxidant properties. mdpi.com
Dihydropyrazole-carbohydrazide derivatives Not specified Exhibit antioxidant activity similar to ascorbic acid. mdpi.com

Reducing Power Assays

Reducing power is another important facet of antioxidant activity, reflecting a compound's ability to donate electrons. researchgate.net The ferric reducing antioxidant power (FRAP) assay is a common method used to assess this capability. mdpi.com In this assay, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue color, the absorbance of which is proportional to the compound's reducing power.

While specific reducing power data for this compound was not found in the reviewed literature, this assay is frequently used to characterize the antioxidant profile of the broader pyrazole class of compounds. researchgate.net The electron-donating nature of the pyrazole ring system suggests that its derivatives would likely exhibit activity in such assays.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of derivatives stemming from the 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide core is highly sensitive to the nature and position of various substituents. Modifications on the 2-methoxyphenyl moiety, the hydrazide group, and the pyrazole (B372694) ring itself can lead to significant changes in efficacy and target specificity.

The 2-methoxyphenyl group at the 3-position of the pyrazole ring plays a significant role in the pharmacological profile of these compounds. The methoxy (B1213986) group (-OCH3), with its specific electronic and steric properties, can influence how the molecule interacts with biological targets.

Alterations to this part of the molecule can modulate activity. For example, the position of the methoxy group on the phenyl ring is critical. Shifting it to the 3- or 4-position can alter the binding affinity for specific receptors. Furthermore, replacing the methoxy group with other substituents, such as halogens (e.g., chloro, bromo) or small alkyl groups, can impact the lipophilicity and electronic distribution of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 1: Influence of Substitutions on the Phenyl Ring at Position 3
Substituent at Position 2 of Phenyl RingGeneral Effect on ActivityPotential Impact
-OCH3 (Methoxy)Often associated with baseline activityInfluences conformation and electronic properties
-OH (Hydroxy)Can introduce hydrogen bonding capabilitiesMay alter solubility and target interaction
-Cl (Chloro)Increases lipophilicityCan enhance membrane permeability and binding affinity
-CH3 (Methyl)Adds steric bulk and increases lipophilicityMay provide a better fit into hydrophobic pockets of a target

The carbohydrazide (B1668358) moiety (-CONHNH2) at the 5-position of the pyrazole ring is a key functional group, often serving as a versatile precursor for the synthesis of various derivatives, particularly hydrazones. nih.gov The hydrazide itself can participate in hydrogen bonding, which is crucial for binding to biological targets.

Studies have demonstrated that the electronic properties of the substituent on the benzylidene part of the hydrazone are critical. Electron-withdrawing groups (like nitro) or electron-donating groups (like methoxy) on the aromatic ring of the hydrazone can fine-tune the biological activity. nih.gov The steric bulk of the R group also plays a role in how the molecule fits into the active site of a target enzyme or receptor. mdpi.com

Table 2: Effect of Hydrazone Substituents on Biological Activity
Hydrazone Substituent (R in -CONHN=CHR)Observed Biological Activities
Unsubstituted PhenylGeneral antimicrobial and anti-inflammatory activity
4-ChlorophenylEnhanced antibacterial and antifungal properties
4-NitrophenylPotent trypanocidal activity doi.org
4-MethoxyphenylOften exhibits good antioxidant and anticancer activity mdpi.com
Indole-containing moietiesCan lead to significant anticancer properties

The pyrazole ring is the central scaffold of these molecules, and substitutions directly on this ring can have a substantial effect on their properties. The most common positions for substitution are the nitrogen atom at position 1 (N1) and the carbon atom at position 4 (C4). researchgate.net

Substitution at the N1 position with alkyl or aryl groups can influence the stability and lipophilicity of the compound. researchgate.net An N1-substituted pyrazole is often more stable and may exhibit different biological properties compared to its unsubstituted counterpart. researchgate.net For example, the introduction of a phenyl group at N1 can enhance π-π stacking interactions with aromatic residues in a biological target.

Quantitative Structure-Activity Relationships (QSAR) and Lipophilicity (LogP) Correlations with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgresearchgate.net For pyrazole-carbohydrazide derivatives, QSAR models have been developed to predict their anticancer, antimicrobial, and anti-inflammatory activities. nih.gov

These models often utilize various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. One of the most important descriptors is the partition coefficient (LogP), which is a measure of a compound's lipophilicity. nih.gov Lipophilicity is crucial as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on pyrazole derivatives have shown that there is often a correlation between LogP values and biological potency. nih.gov For instance, in a series of anticancer pyrazole derivatives, compounds with LogP values within a specific range (e.g., 3.12–4.94) were found to have a more significant inhibitory effect on the growth of certain cancer cells. nih.gov This suggests that an optimal balance of hydrophilicity and lipophilicity is necessary for effective biological activity, allowing the compound to traverse cell membranes without being too rapidly metabolized or eliminated.

2D-QSAR models have been successfully used to predict the anticancer activity of pyrazole derivatives against various cancer cell lines. nih.gov These models can help in designing new compounds with enhanced activity by suggesting specific substitutions that would improve the values of key molecular descriptors. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. scitechjournals.comtandfonline.com For a series of active pyrazole-carbohydrazide derivatives, a pharmacophore model can be generated that highlights the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to screen large virtual compound libraries to identify new molecules that possess the same pharmacophoric features and are therefore likely to have similar biological activity. tandfonline.com Pharmacophore models for pyrazole derivatives have been developed to identify inhibitors for various targets, including enzymes like dipeptidyl peptidase-IV (DPP-IV). scitechjournals.com

These models provide valuable insights into the structural requirements for biological efficacy and can guide the design of novel and more potent derivatives. scitechjournals.com By understanding the key interaction points, medicinal chemists can rationally modify the lead compound to improve its binding affinity and selectivity.

Fragment-Based Drug Discovery Strategies with the Pyrazole-Carbohydrazide Scaffold

Fragment-based drug discovery (FBDD) is a modern approach to drug design that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to create a more potent lead compound.

The pyrazole-carbohydrazide scaffold can be considered a valuable starting point or a key fragment in FBDD strategies. nih.gov The pyrazole ring itself is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in known drugs and bioactive compounds. nih.govglobalresearchonline.net

By using the pyrazole-carbohydrazide core as a foundation, researchers can explore different fragment libraries to identify small molecules that bind to adjacent pockets on the target protein. These fragments can then be linked to the core scaffold to generate novel derivatives with improved potency and selectivity. This approach allows for a more efficient exploration of the chemical space around the target's binding site and can lead to the discovery of novel drug candidates with optimized properties.

Future Perspectives and Advanced Research Directions for 3 2 Methoxyphenyl 1h Pyrazole 5 Carbohydrazide

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic chemistry towards more sustainable and efficient processes is paramount. Future research on 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide should prioritize the development of green synthetic methodologies to replace traditional, often harsh, reaction conditions. sci-hub.se Conventional syntheses of pyrazole (B372694) derivatives can involve organic solvents, high temperatures, and extended reaction times, which contribute to higher costs and environmental impact. sci-hub.se

Emerging green techniques offer promising alternatives. Microwave-assisted synthesis, for instance, has been successfully employed for preparing pyrazole derivatives, often leading to significantly reduced reaction times and improved yields. nih.gov Similarly, ultrasound-assisted (sonication) methods and grinding techniques (mechanochemistry) present solvent-free or solvent-minimized pathways that are both environmentally benign and efficient. nih.govekb.eg The application of these methods to the synthesis of this compound could streamline its production, making it more accessible for extensive research.

Table 1: Potential Green Synthetic Approaches

Methodology Potential Advantages
Microwave Irradiation Rapid heating, reduced reaction times, increased yields, enhanced reaction selectivity. nih.gov
Ultrasonication Acoustic cavitation enhances mass transfer and reaction rates, often at lower temperatures. sci-hub.seekb.eg
Mechanochemistry (Grinding) Solvent-free conditions, high efficiency, applicability to solid-state reactions. nih.gov
Catalyst-Free Reactions Simplifies purification processes and reduces toxic waste from heavy metal catalysts. sci-hub.se

| Aqueous Media Synthesis | Utilizes water as a universal, non-toxic solvent, aligning with green chemistry principles. sci-hub.se |

Future work should focus on optimizing these green protocols for the specific synthesis of the title compound and its analogues, contributing to a more sustainable chemical industry. ekb.eg

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, integrating advanced computational approaches can guide the de novo design of new derivatives with enhanced properties. mdpi.comcardiff.ac.uk Techniques such as Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, stability, and reactivity, providing insights into its fundamental chemical behavior. mdpi.com

Molecular docking simulations are crucial for predicting the binding affinity and interaction modes of novel analogues with specific biological targets, such as enzymes or receptors. nih.govrsc.org By understanding these interactions at an atomic level, researchers can rationally design modifications to the parent structure to improve potency and selectivity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be performed to assess the drug-likeness and pharmacokinetic profiles of newly designed compounds early in the discovery pipeline, minimizing late-stage failures. cardiff.ac.uk

Table 2: Computational Tools for Derivative Design

Computational Method Application in Drug Design
Density Functional Theory (DFT) Calculation of molecular structure, electronic properties, and reactivity. mdpi.com
Molecular Docking Predicting binding modes and affinities of ligands to biological macromolecules. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity to predict the potency of new compounds.

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. cardiff.ac.uk |

These computational strategies will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, accelerating the identification of lead candidates for various therapeutic areas.

Diversification of Biological Target Spectrum for In Vitro Evaluation

The pyrazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. researchgate.netmdpi.com Derivatives of pyrazole have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antioxidant agents. nih.govresearchgate.netmdpi.comchemimpex.com While the specific biological profile of this compound is not extensively detailed in the literature, its structural motifs suggest it is a prime candidate for broad biological screening.

Future research should involve a systematic in vitro evaluation against a diverse panel of biological targets. This includes screening for inhibitory activity against key enzymes implicated in various diseases, such as carbonic anhydrases (involved in glaucoma and epilepsy), tyrosinase (related to skin hyperpigmentation), and various kinases (implicated in cancer). nih.govresearchgate.net The carbohydrazide (B1668358) moiety, in particular, is a key structural element in many antitubercular and antimicrobial agents, warranting investigation into its efficacy against pathogens like Mycobacterium tuberculosis and resistant bacterial strains. researchgate.net

Table 3: Potential Biological Targets for Screening

Therapeutic Area Potential Molecular Target(s)
Metabolic Disorders α-glucosidase, α-amylase, xanthine (B1682287) oxidase. nih.gov
Cancer Tubulin, various protein kinases, carbonic anhydrases IX and XII. rsc.orgnih.gov
Infectious Diseases Bacterial and fungal enzymes, viral proteases. researchgate.net
Neurological Disorders Monoamine oxidase (MAO), acetylcholinesterase (AChE).

| Inflammation | Cyclooxygenase (COX-1/COX-2), 5-lipoxygenase (5-LOX). mdpi.com |

A comprehensive screening approach will likely uncover novel biological activities for this scaffold, opening up new avenues for therapeutic development.

Elucidation of Comprehensive Mechanisms of Action at the Molecular Level (In Vitro)

Once promising biological activity is identified, the next critical step is to elucidate the comprehensive mechanism of action at the molecular level. Understanding how a compound exerts its effect is fundamental for its optimization and further development. Future in vitro studies should aim to move beyond simple activity screening to detailed mechanistic investigations.

For instance, if the compound shows enzyme inhibitory activity, detailed kinetic studies should be performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ). If the compound demonstrates anticancer effects, investigations could include cell cycle analysis, apoptosis assays, and studies on its effect on specific signaling pathways. rsc.org For example, some indole-carbohydrazide derivatives have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. rsc.org Similar detailed studies for this compound are essential to validate its therapeutic potential.

Application in Material Science for Specific Electronic or Optical Properties

Beyond pharmacology, heterocyclic compounds like pyrazoles are gaining attention in the field of material science. The aromatic nature of the pyrazole ring, combined with its ability to coordinate with metal ions and participate in hydrogen bonding, makes it an attractive building block for functional materials. nih.govresearchgate.netmdpi.com

The conjugated π-system of this compound suggests potential for applications in optics and electronics. Future research could explore its nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and frequency conversion. cardiff.ac.uk The presence of donor (methoxy) and acceptor (carbohydrazide) groups could lead to a significant intramolecular charge transfer, a key feature for NLO materials. cardiff.ac.uk Furthermore, the molecule's structure could be suitable for creating organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors. The ability of the carbohydrazide and pyrazole nitrogens to act as ligands also opens the door to designing coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, catalytic, or porous properties. nih.govresearchgate.net

Q & A

Q. Advanced

Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the phenyl ring to assess effects on antimicrobial potency .

Bioisosteric replacement : Replace the methoxyphenyl group with thiophene or furan to study π-stacking interactions in enzyme binding .

In vitro assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) and bacterial models (e.g., E. coli) to correlate substituents with activity .

What crystallographic strategies resolve challenges in its structural analysis?

Q. Advanced

  • Data collection : Use high-resolution synchrotron data (λ = 0.7 Å) to resolve disorder in the carbohydrazide moiety .
  • Refinement in SHELXL : Apply restraints for flexible groups (e.g., methoxyphenyl rotation) and model hydrogen bonds (e.g., N–H···O) with DFIX commands .
  • Twinned crystals : Handle via TWIN/BASF instructions in SHELXL for accurate merging of diffraction data .

How to address contradictions in reported biological activities?

Q. Advanced

  • Dose-dependent effects : Re-evaluate cytotoxicity in primary vs. cancer cell lines (e.g., NIH/3T3 vs. HeLa) to identify selective toxicity thresholds .
  • Solubility factors : Use DMSO or cyclodextrin-based carriers to improve bioavailability in in vivo models, reducing discrepancies between in vitro and in vivo data .
  • Enzyme specificity : Perform kinome-wide profiling to rule off-target effects (e.g., kinase inhibition assays) .

What methods assess its thermal stability for material science applications?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen (e.g., Td = 220–240°C for the hydrazide backbone) .
  • DSC : Identify phase transitions (e.g., melting points) and assess purity via sharp endothermic peaks .

How to design pharmacokinetic studies for this compound?

Q. Advanced

ADME profiling :

  • Absorption : Use Caco-2 cell monolayers to measure permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor oral bioavailability) .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the methoxy group .

In vivo PK : Administer IV/orally in rodents and quantify plasma levels via LC-MS/MS (LOQ = 1 ng/mL) .

What experimental approaches study its enzyme interactions?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 5KIR) to predict binding modes of substituents like the methoxyphenyl group .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., α-glucosidase) to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.